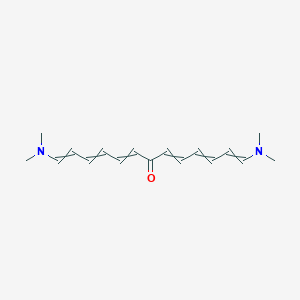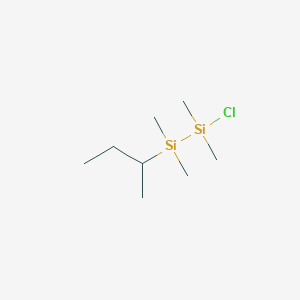
CID 78068175
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78068175” is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 78068175 involves specific synthetic routes and reaction conditions. The methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthesis process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The industrial methods often include continuous flow processes, which allow for efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 78068175 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 78068175 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 78068175 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Propiedades
Fórmula molecular |
Ga3Re |
|---|---|
Peso molecular |
395.38 g/mol |
InChI |
InChI=1S/3Ga.Re |
Clave InChI |
HJUDOPXKMRDJSD-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Ga].[Ga].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


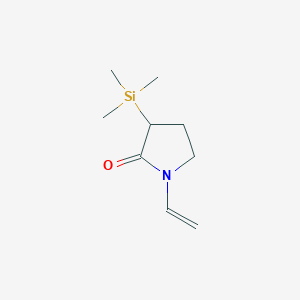
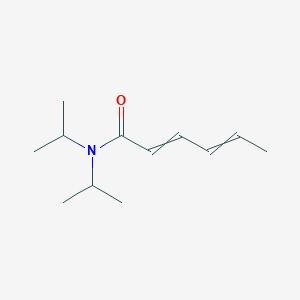
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
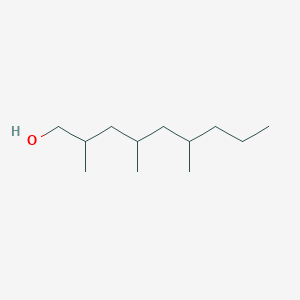
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
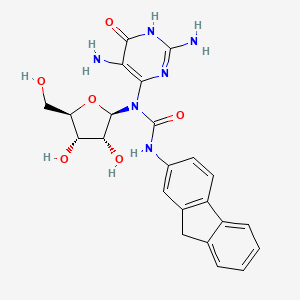
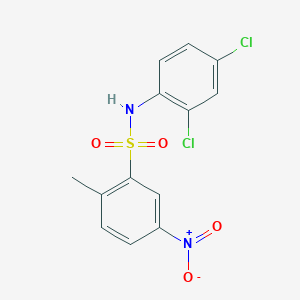
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
